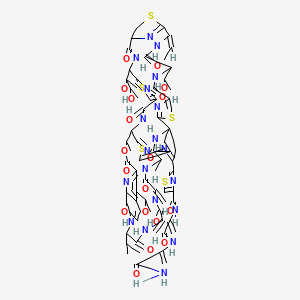
4-Chloro-2-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethylpyrimidine is a compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-ethylpyrimidine is1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 . Its canonical SMILES is CCC1=NC=CC(=N1)Cl . Physical And Chemical Properties Analysis
4-Chloro-2-ethylpyrimidine has a molecular weight of 142.58 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-ethylpyrimidine, have been found to possess anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs . Their synthetic accessibility and structural diversity make them suitable for a wide range of therapeutic applications .
Antimalarial Applications
The pyrimidine scaffold has found use in the development of antimalarial drugs . The structural diversity of pyrimidines allows for the creation of a variety of drugs to combat malaria .
Antiviral Applications
Pyrimidines have also been used in the creation of antiviral drugs . Their structural diversity and synthetic accessibility make them a valuable resource in the fight against viral infections .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . They have shown promise in the treatment of various types of cancer .
Applications in Optoelectronics and Photonics
4-Chloro-2-ethylpyrimidine has potential applications in the field of optoelectronics and photonics . Organic nonlinear optical (NLO) single crystals, including those made from pyrimidines, are of great consequence in these fields .
Applications in Neurological Disorders
Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents . This makes them valuable in the treatment of various neurological disorders .
Applications in Diabetes Mellitus
Pyrimidines have been used in the treatment of diabetes mellitus . Their diverse structures allow for the creation of a variety of drugs to manage this condition .
Safety and Hazards
The safety information for 4-Chloro-2-ethylpyrimidine indicates that it has the GHS07 pictogram. The hazard statements include H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
4-chloro-2-ethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSYDWVKMBOSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14331-51-2 |
Source


|
| Record name | 4-chloro-2-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
